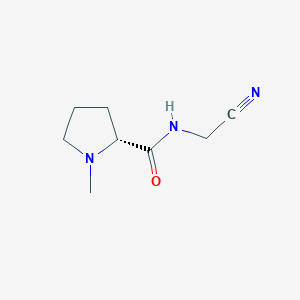

(2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide

描述

(2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is a chiral pyrrolidine-2-carboxamide derivative characterized by a cyanomethyl substituent on the carboxamide nitrogen and a methyl group on the pyrrolidine ring. The stereochemistry at the 2-position (R-configuration) may influence its biological activity and intermolecular interactions, particularly in enzyme binding or catalysis.

属性

IUPAC Name |

(2R)-N-(cyanomethyl)-1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11-6-2-3-7(11)8(12)10-5-4-9/h7H,2-3,5-6H2,1H3,(H,10,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHXQIYAYXABQJ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide typically involves the reaction of a suitable pyrrolidine derivative with a cyanomethylating agent. One common method is the reaction of 1-methylpyrrolidine-2-carboxamide with cyanomethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be carefully controlled to minimize costs and environmental impact.

化学反应分析

Types of Reactions

(2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.

Major Products

Oxidation: Oxo derivatives of the pyrrolidine ring.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

(2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor to drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways. The pyrrolidine ring provides structural stability and can interact with enzymes or receptors, influencing their activity.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyanomethyl group in the target compound is smaller and more electron-withdrawing than the bulky benzimidazole (34a) or Boc-protected guanidine (30) groups in . This may enhance reactivity in nucleophilic reactions or alter solubility . The diphenylethyl-hydroxy substituent in introduces significant steric hindrance and hydrogen-bonding capacity, which could enhance enantioselectivity in catalytic applications compared to the cyanomethyl group .

Stereochemical Considerations :

- The 2R configuration in the target compound mirrors the stereochemistry of the diphenylethyl derivative in . This configuration is critical for chiral recognition in catalysis or receptor binding .

Synthetic Efficiency: Yields for analogs in range from 41% to 94%, with bulky or complex substituents (e.g., benzimidazole) generally requiring longer reaction times and lower yields. The cyanomethyl group’s simplicity may suggest higher synthetic efficiency, though direct data are unavailable .

Pharmacological and Toxicological Insights

Key Observations:

- Toxicological Uncertainty: The cyanomethyl group in the target compound shares structural similarity with 2-cyano-N-[(methylamino)carbonyl]acetamide (), which lacks thorough toxicological evaluation.

- Bioactivity Gaps : While benzimidazole-containing analogs (e.g., 34a) are linked to hydrogen-bonding architectures (), the target compound’s bioactivity remains speculative without direct evidence .

生物活性

(2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a cyanomethyl group and a carboxamide functional group, which may influence its interaction with various biological targets. The molecular formula is CHNO, with a molecular weight of approximately 168.20 g/mol.

The synthesis of this compound typically involves reactions that introduce the cyanomethyl and carboxamide groups onto the pyrrolidine ring. The compound can undergo several transformations, including oxidation and reduction, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the context of drug development. Its potential applications include:

- Anticancer Activity : Studies have shown that this compound can act as a building block for synthesizing biologically active compounds, including potential anticancer agents. It may interact with specific molecular targets to modulate enzyme or receptor activity, influencing various biochemical pathways.

- Kinase Inhibition : The compound has been explored for its ability to inhibit protein kinases, which are crucial in many disease states, including cancer and inflammatory disorders. Inhibition of kinases like Jak3 and Tyk2 has been linked to therapeutic effects in treating kinase-mediated diseases .

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The presence of the pyrrolidine ring may facilitate binding to active sites, allowing the compound to modulate enzymatic activity or receptor signaling pathways. This modulation can lead to alterations in cellular processes such as proliferation and apoptosis .

Case Study 1: Anticancer Potential

In a study assessing the cytotoxic effects of various pyrrolidine derivatives, this compound was evaluated for its ability to inhibit cancer cell growth. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.4 |

| This compound | MDA-MB-468 | 12.8 |

Case Study 2: Kinase Inhibition

A series of experiments were conducted to evaluate the inhibitory effects of this compound on various kinases involved in cancer progression. The compound demonstrated selective inhibition of Jak3 and Tyk2 kinases.

| Kinase Target | IC50 (nM) |

|---|---|

| Jak3 | 85 |

| Tyk2 | 90 |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves stereoselective coupling of the pyrrolidine-2-carboxamide core with a cyanomethyl group. Chiral auxiliaries or asymmetric catalysis (e.g., using chiral palladium complexes) can ensure enantiomeric purity . Post-synthesis, enantiomeric excess is validated via chiral HPLC or polarimetry. For example, intermediates like Singh’s Catalyst analogs (e.g., (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide) highlight the importance of chiral resolution techniques .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm stereochemistry and functional groups, with coupling constants resolving chiral centers (e.g., pyrrolidine ring protons at δ 3.1–3.5 ppm) .

- X-ray Crystallography : Used to resolve absolute configuration, as demonstrated in related pyrrolidinecarboxamide derivatives (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide, COD entry 2230670) .

- HPLC-MS : Ensures purity (>95%) and detects degradation products during stability studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of particulates.

- Storage : Store at 2–8°C in airtight containers to prevent degradation; monitor for discoloration or precipitation over time .

- Disposal : Follow EPA/DOT guidelines for amide-containing waste, including neutralization before incineration .

Advanced Research Questions

Q. How do structural modifications at the cyanomethyl group influence affinity for target receptors (e.g., AT1 or neuropeptide FF receptors)?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies involve replacing the cyanomethyl group with bulkier substituents (e.g., benzyl, tetrazole) to assess steric and electronic effects. For example, 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide showed enhanced AT1 receptor binding due to improved hydrophobic interactions . Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity changes .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Tools like AutoDock Vina model binding poses in receptor active sites (e.g., neuropeptide FF receptors), using crystal structures (PDB entries) as templates .

- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes; parameters like RMSD (<2 Å) indicate robust binding .

- QSAR Models : Correlate substituent logP values with biological activity to guide synthetic prioritization .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for receptor studies) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., Bland-Altman plots) to identify outliers.

- Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding kinetics if radioligand assays show variability) .

Q. What role does the (2R) chiral center play in metabolic stability and in vivo efficacy?

- Methodological Answer : Enantiomers are evaluated in parallel using:

- Microsomal Stability Assays : Incubate with liver microsomes; LC-MS quantifies parent compound degradation. The (2R) configuration often shows slower clearance due to reduced CYP3A4 metabolism .

- Pharmacokinetic Profiling : Compare AUC and in rodent models. For example, (2R)-enantiomers of proline-based analogs exhibit 2–3× longer half-lives than (2S) counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。